molecular formula C15H13N3O B2517996 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one CAS No. 543745-35-3

1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one

Cat. No.: B2517996
CAS No.: 543745-35-3
M. Wt: 251.289
InChI Key: HFRCCUFXNLTYSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of isatoic anhydride with an appropriate amine to form a quinazoline intermediate. This intermediate then undergoes cyclization with an indole derivative under specific conditions to yield the target compound . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various quinazoline and indole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one can be compared with other similar compounds such as:

The uniqueness of 1,2,3,4-tetrahydroquinazoline-2-spiro-3’-1H-indolin-2-one lies in its combination of the quinazoline, indole, and spiro moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1H-indole-3,2'-3,4-dihydro-1H-quinazoline]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-14-15(11-6-2-4-8-13(11)17-14)16-9-10-5-1-3-7-12(10)18-15/h1-8,16,18H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCCUFXNLTYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3(N1)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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